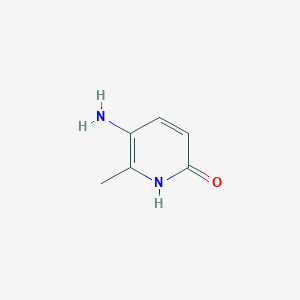

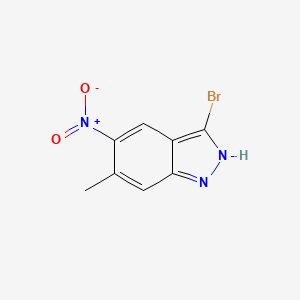

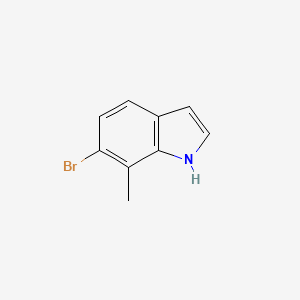

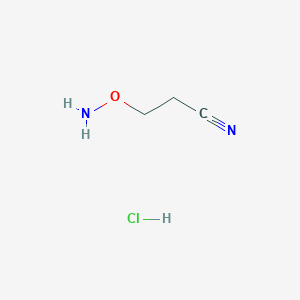

![molecular formula C7H6BrN3 B1292653 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-72-6](/img/structure/B1292653.png)

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 143468-13-7 . It has a molecular weight of 197.03 and its IUPAC name is 6-bromo-1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

There are several synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed, screened computationally, and synthesized .Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-pyrrolo[2,3-b]pyridine” can be represented by the linear formula C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis

“6-Bromo-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Cancer Therapeutics: FGFR Inhibition

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and prostate cancers. Compounds derived from this molecule have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Synthesis of FGFR Inhibitors

The compound serves as a starting material for synthesizing a range of FGFR inhibitors. These inhibitors are under clinical investigation for treating various cancers, and some have already received FDA approval. The synthesis process involves reacting the compound with R-substituted aldehyde to obtain potent FGFR inhibitory activities .

Drug Development: Lead Compound Optimization

Due to its low molecular weight and potent biological activity, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives are considered appealing lead compounds for drug development. They offer a solid foundation for subsequent optimization in the drug discovery process, particularly in developing targeted cancer therapies .

Biological Evaluation: Anti-Cancer Properties

In vitro studies have demonstrated that derivatives of this compound significantly inhibit the migration and invasion of cancer cells, such as the 4T1 breast cancer cell line. This suggests a potential application in developing treatments that prevent cancer metastasis .

Molecular Design: Structural Analogues

The structural framework of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine allows for the creation of various analogues with potential biological activities. By modifying the substituents on the pyrrolopyridine core, researchers can design new molecules with enhanced or specific biological properties .

Signal Transduction Pathway Studies

The compound and its derivatives can be used to study signal transduction pathways, such as the FGF–FGFR axis, which regulates organ development, cell proliferation, migration, angiogenesis, and other processes. Understanding these pathways can lead to new therapeutic strategies .

Pharmacological Research: Targeting FGFR-Dependent Pathways

Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to therapy. Research applications of this compound include developing pharmacological agents that target these pathways, offering new avenues for cancer treatment .

Chemical Biology: Tool Compound

As a tool compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine can be used in chemical biology to dissect biological processes and pathways. It can help identify the role of FGFR in various diseases and contribute to the understanding of its biological significance .

Safety and Hazards

The compound is classified under GHS05, GHS07, and GHS09 pictograms . The hazard statements include H302-H317-H318-H411, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fgfr1, 2, and 3 .

Mode of Action

It is likely that it interacts with its targets (possibly fgfr1, 2, and 3) to induce changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to inhibit kinase activity , which could potentially affect a variety of cellular signaling pathways.

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Propiedades

IUPAC Name |

6-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPJXNLJOYTTKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646909 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |

CAS RN |

1000340-72-6 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

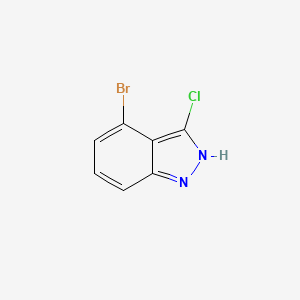

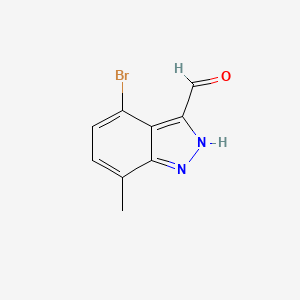

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)